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molecular formula C11H13NO3 B8726912 Benzoic acid dimethylcarbamoylmethyl ester CAS No. 106231-54-3

Benzoic acid dimethylcarbamoylmethyl ester

Cat. No. B8726912
M. Wt: 207.23 g/mol
InChI Key: WKIMLEWQZUKSJM-UHFFFAOYSA-N
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Patent
US05073641

Procedure details

Benzoic acid (2.44 g, 0.02 mole) and 2-chloro-N,N-dimethylacetamide (2.43 g, 0.02 mole) were dissolved in 10 ml of N,N-dimethylformamide. Sodium iodide (150, 2 mmol) and triethylamine (2.02 g, 0.02 mole) were added and the mixture was stirred at room temperature (20°-25° C.) overnight. After addition of 50 ml of water the reaction mixture was extracted twice with ethyl acetate. The combined extracts were washed with a diluted solution of sodium thiosulphate, a 2% aqueous solution of sodium bicarbonate, water, dried over anhydrous sodium sulphate and evaporated in vacuo. The residue was crystallized from ethanol-water to give 3.5 g (85%) of the title compound. Mp 81°-82° C.
Quantity
2.44 g
Type
reactant
Reaction Step One
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step Two
Quantity
2.02 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[C:1]([OH:9])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.Cl[CH2:11][C:12]([N:14]([CH3:16])[CH3:15])=[O:13].[I-].[Na+].C(N(CC)CC)C>CN(C)C=O.O>[C:1]([O:9][CH2:11][C:12]([N:14]([CH3:16])[CH3:15])=[O:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
2.44 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Quantity
2.43 g
Type
reactant
Smiles
ClCC(=O)N(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
2 mmol
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
2.02 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature (20°-25° C.) overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted twice with ethyl acetate
WASH
Type
WASH
Details
The combined extracts were washed with a diluted solution of sodium thiosulphate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a 2% aqueous solution of sodium bicarbonate, water, dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from ethanol-water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)OCC(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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